Lsd1-IN-25
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lsd1-IN-25 is a compound that functions as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in the demethylation of histone proteins. LSD1 plays a crucial role in regulating gene expression by removing methyl groups from specific lysine residues on histone tails, thereby influencing chromatin structure and gene transcription. Inhibition of LSD1 has been explored as a therapeutic strategy for various diseases, particularly cancer, due to its role in promoting oncogenesis and tumor progression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lsd1-IN-25 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. These reactions often involve the use of reagents such as aldehydes, amines, and acids under controlled temperature and pH conditions.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups that enhance the inhibitory activity of the compound. This may include halogenation, alkylation, or acylation reactions using appropriate reagents and catalysts.
Purification and Characterization: The final product is purified using techniques such as column chromatography and recrystallization. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure consistency and efficiency in production .
化学反応の分析
Types of Reactions
Lsd1-IN-25 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its inhibitory properties.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups, enhancing the compound’s potency and selectivity
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Halogenation reactions often use reagents like bromine or chlorine, while alkylation may involve alkyl halides and strong bases
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives are studied for their potential enhanced biological activities and therapeutic applications .
科学的研究の応用
Lsd1-IN-25 has a wide range of scientific research applications, including:
Cancer Research: As an LSD1 inhibitor, this compound is extensively studied for its potential to inhibit tumor growth and metastasis. .
Epigenetic Studies: this compound is used to investigate the role of LSD1 in epigenetic regulation and gene expression. .
Neurobiology: Research has explored the potential of this compound in neurodegenerative diseases, where LSD1 inhibition may have therapeutic benefits by modulating neuronal gene expression and synaptic plasticity
Drug Development: this compound serves as a lead compound for the development of new LSD1 inhibitors with improved efficacy and selectivity. .
作用機序
Lsd1-IN-25 exerts its effects by binding to the active site of LSD1, thereby inhibiting its demethylase activity. This inhibition prevents the removal of methyl groups from histone H3 lysine 4 (H3K4) and histone H3 lysine 9 (H3K9), leading to changes in chromatin structure and gene expression. The molecular targets and pathways involved include:
Histone Modification: By inhibiting LSD1, this compound increases the levels of methylated H3K4 and H3K9, which are associated with active and repressive chromatin states, respectively.
Gene Expression: The changes in histone methylation influence the transcription of genes involved in cell proliferation, differentiation, and apoptosis.
Tumor Suppression: In cancer cells, this compound can reactivate tumor suppressor genes and inhibit oncogenic pathways, leading to reduced tumor growth and metastasis .
類似化合物との比較
Lsd1-IN-25 is compared with other LSD1 inhibitors to highlight its uniqueness:
Tranylcypromine: A well-known LSD1 inhibitor that covalently binds to the enzyme’s active site.
Iadademstat (ORY-1001): Another potent LSD1 inhibitor in clinical trials for cancer treatment.
Bomedemstat (IMG-7289): Known for its efficacy in hematological malignancies, this compound could provide alternative therapeutic options with distinct molecular interactions.
Similar compounds include:
- GSK-2879552
- INCB059872
- JBI-802
- Phenelzine
- Pulrodemstat (CC-90011)
- Seclidemstat (SP-2577)
- Vafidemstat (ORY-2001) .
This compound stands out due to its unique chemical structure and potential for targeted therapeutic applications.
特性
分子式 |
C32H33ClN6O3S |
---|---|
分子量 |
617.2 g/mol |
IUPAC名 |
(1S,2R)-N-[[4-[3-[(3-chlorophenyl)methyl]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-7-yl]oxy-3,5-dimethoxyphenyl]methyl]-2-phenylcyclopropan-1-amine |
InChI |
InChI=1S/C32H33ClN6O3S/c1-4-13-43-32-35-30-28(37-38-39(30)19-20-9-8-12-23(33)14-20)31(36-32)42-29-26(40-2)15-21(16-27(29)41-3)18-34-25-17-24(25)22-10-6-5-7-11-22/h5-12,14-16,24-25,34H,4,13,17-19H2,1-3H3/t24-,25+/m1/s1 |
InChIキー |
GTPVAJXOALUVNI-RPBOFIJWSA-N |
異性体SMILES |
CCCSC1=NC2=C(C(=N1)OC3=C(C=C(C=C3OC)CN[C@H]4C[C@@H]4C5=CC=CC=C5)OC)N=NN2CC6=CC(=CC=C6)Cl |
正規SMILES |
CCCSC1=NC2=C(C(=N1)OC3=C(C=C(C=C3OC)CNC4CC4C5=CC=CC=C5)OC)N=NN2CC6=CC(=CC=C6)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。